Ethane, 1,1'-oxybis[2-(2-iodoethoxy)-
Overview
Description
Ethane, 1,1’-oxybis[2-(2-iodoethoxy)-, also known as 1,2-Bis(2-iodoethoxy)ethane, is a chemical compound with the molecular formula C6H12I2O2. It is characterized by the presence of two iodine atoms and two ethoxy groups connected through an ethane backbone. This compound is often used in various chemical reactions and industrial applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethane, 1,1’-oxybis[2-(2-iodoethoxy)- typically involves the reaction of ethylene glycol with iodoethane in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl groups of ethylene glycol are replaced by iodoethoxy groups. The reaction conditions usually require an inert atmosphere and a temperature range of 50-70°C .
Industrial Production Methods
In industrial settings, the production of Ethane, 1,1’-oxybis[2-(2-iodoethoxy)- is scaled up by using large reactors and continuous flow systems. The process involves the same basic reaction but is optimized for higher yields and purity. The use of stabilizers such as copper chips is common to prevent decomposition during storage and handling .
Chemical Reactions Analysis
Types of Reactions
Ethane, 1,1’-oxybis[2-(2-iodoethoxy)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodine atoms can be replaced by other nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the iodine atoms to hydrogen, forming ethane-1,2-diol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst (Pd/C) is commonly used.
Major Products Formed
Nucleophilic Substitution: Products include azidoethoxyethane, thiocyanatoethoxyethane, and methoxyethoxyethane.
Oxidation: Products include ethane-1,2-dial and ethane-1,2-dioic acid.
Reduction: The major product is ethane-1,2-diol.
Scientific Research Applications
Ethane, 1,1’-oxybis[2-(2-iodoethoxy)- has several applications in scientific research:
Chemistry: Used as a crosslinking reagent in the synthesis of polymers and nanoparticles.
Biology: Employed in the modification of biomolecules for imaging and diagnostic purposes.
Medicine: Investigated for its potential use in drug delivery systems and as a radiolabeling agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethane, 1,1’-oxybis[2-(2-iodoethoxy)- involves its ability to act as a crosslinking agent. The iodine atoms can participate in nucleophilic substitution reactions, allowing the compound to form covalent bonds with various substrates. This property is exploited in the synthesis of complex molecular structures and materials .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Bis(2-chloroethoxy)ethane
- 1,2-Bis(2-bromoethoxy)ethane
- 1,2-Bis(2-fluoroethoxy)ethane
Uniqueness
Ethane, 1,1’-oxybis[2-(2-iodoethoxy)- is unique due to the presence of iodine atoms, which confer distinct reactivity compared to its chloro, bromo, and fluoro analogs. The iodine atoms make the compound more reactive in nucleophilic substitution reactions, allowing for a broader range of chemical modifications.
Properties
IUPAC Name |
1-(2-iodoethoxy)-2-[2-(2-iodoethoxy)ethoxy]ethane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16I2O3/c9-1-3-11-5-7-13-8-6-12-4-2-10/h1-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSSUBRWUUSUKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCI)OCCOCCI | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16I2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90455242 | |
Record name | Ethane, 1,1'-oxybis[2-(2-iodoethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90455242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36839-56-2 | |
Record name | 1,11-Diiodo-3,6,9-trioxaundecane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36839-56-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethane, 1,1'-oxybis[2-(2-iodoethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90455242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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